molecular formula C16H18FN3O B5565867 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine

4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine

Cat. No. B5565867
M. Wt: 287.33 g/mol
InChI Key: GNPSOJHMVYNEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine” is a complex organic molecule that contains several functional groups. It has an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a pyrimidine ring (a six-membered ring with two nitrogen and four carbon atoms), and a fluorobenzyl group .


Molecular Structure Analysis

The azetidine ring in the molecule is a strained four-membered ring, which can have significant effects on the molecule’s reactivity. The pyrimidine ring is aromatic and thus relatively stable .


Chemical Reactions Analysis

Azetidines, being strained rings, can undergo ring-opening reactions. Pyrimidines, being aromatic, are relatively unreactive but can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As a complex organic molecule, it’s likely to be a solid at room temperature .

Scientific Research Applications

Anticonvulsant and Antidepressant Potential

Pyrido[2,3-d]pyrimidine derivatives, including structures related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine, have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Research indicates that certain derivatives exhibit significant anticonvulsant activity, surpassing that of reference drugs like carbamazepine, and show potent antidepressant properties, comparable to fluoxetine. This highlights their potential in treating neurological conditions such as epilepsy and depression (Zhang et al., 2016).

Antibacterial and Antimicrobial Properties

Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, related to the chemical structure , demonstrate significant activity predominantly against Gram-negative bacteria. This suggests their utility in developing new heteroatom-activated beta-lactam antibiotics, highlighting their importance in addressing antibiotic resistance (Woulfe & Miller, 1985).

Skin Cancer Research

The azetidin intermediates, similar to those in the target compound, have been investigated for their role in addressing skin cancer by targeting cyclobutane pyrimidine dimers. These findings are crucial for developing therapies that mitigate skin cancer damage through chemical intervention, showcasing a novel approach to cancer treatment (2020).

Insecticidal and Antibacterial Potential

Research into pyrimidine linked pyrazole heterocyclics, related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine, indicates their potential as insecticidal and antibacterial agents. This underscores the compound's versatility, offering a foundation for developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer Activity

Compounds structurally related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine have demonstrated anticancer activity, particularly against lung carcinoma and adenocarcinoma mammary gland cell lines. Their ability to induce DNA cleavage suggests a mechanism of action that could be exploited in cancer therapy, highlighting their potential in oncology research (Hosamani et al., 2015).

properties

IUPAC Name

4-[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-11-12(2)18-10-19-16(11)20-7-14(8-20)21-9-13-5-3-4-6-15(13)17/h3-6,10,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPSOJHMVYNEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC(C2)OCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(2-Fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine

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